2-Amino-5-ethoxypentanoic acid
Description
2-Amino-5-ethoxypentanoic acid is a non-proteinogenic α-amino acid characterized by a pentanoic acid backbone substituted with an amino group at the second carbon and an ethoxy group at the fifth carbon. Its IUPAC name is 2-amino-5-ethoxypentanoic acid, and it has the CAS registry number 1482349-05-2 . Its structure (HOOC-CH(NH2)-CH2-CH2-OCH2CH3) suggests moderate polarity due to the carboxylic acid and ethoxy groups, influencing solubility and reactivity in synthetic or biological contexts.
Properties
Molecular Formula |
C7H15NO3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-amino-5-ethoxypentanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-2-11-5-3-4-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10) |
InChI Key |
GMBMOGBMKUZUPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-ethoxypentanoic acid can be achieved through several methods. One common approach involves the reaction of ethyl 4-bromobutyrate with ammonia, followed by hydrolysis to yield the desired amino acid. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-Amino-5-ethoxypentanoic acid may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-ethoxypentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used to replace the ethoxy group under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives such as 2-oxo-5-ethoxypentanoic acid.
Reduction: Formation of alcohol derivatives such as 2-amino-5-ethoxypentanol.
Substitution: Formation of substituted derivatives such as 2-amino-5-thiopentanoic acid.
Scientific Research Applications
2-Amino-5-ethoxypentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-5-ethoxypentanoic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key metabolic enzymes, leading to altered cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Modifications
2-Amino-5-(3-nitroguanidino)pentanoic Acid
This derivative replaces the ethoxy group with a 3-nitroguanidino moiety, significantly altering its electronic properties. It is synthesized from intermediate compounds via methods described by Hashimoto et al. .
(S)-2-Amino-5,5,5-trifluoropentanoic Acid
The trifluoromethyl group at the fifth carbon increases hydrophobicity and metabolic stability compared to the ethoxy group. This compound is synthesized via dynamic kinetic resolution, a method favoring enantiomeric purity, which is critical for pharmaceutical applications .
2-Amino-5-(ethylamino)-5-oxopentanoic Acid
Here, the ethoxy group is replaced with an ethylamino-oxo group (CCCC(=O)N(C)C), forming a glutamine derivative. This modification enhances hydrogen-bonding capacity, affecting its role in peptide interactions. It is referenced in 35 studies, suggesting utility in biochemical research .
Side Chain Variations
L-2-Amino-5-phenyl-pentanoic Acid
This compound is available as an enantiomerically pure (S)-form, highlighting its relevance in chiral synthesis .
5-Amino-2,2-dimethylpentanoic Acid Hydrochloride
The dimethyl groups at the second carbon create steric hindrance, reducing conformational flexibility. This structural rigidity may influence its pharmacokinetic properties compared to the more flexible ethoxy analog .
Comparative Data Table
Key Research Findings
- Synthetic Utility: The ethoxy group in 2-amino-5-ethoxypentanoic acid may serve as a protecting group in peptide synthesis, though its discontinued status limits accessibility .
- Biological Relevance: Analogues like 2-amino-5-(ethylamino)-5-oxopentanoic acid are studied for enzyme interactions due to their resemblance to glutamine .
- Stability and Reactivity : Trifluoromethyl derivatives exhibit enhanced metabolic stability, making them superior candidates for drug development compared to ethoxy-containing analogs .
Biological Activity
2-Amino-5-ethoxypentanoic acid, a compound with potential therapeutic applications, has garnered attention in recent years due to its biological activity. This article explores its synthesis, biological effects, and potential applications, supported by case studies and research findings.
2-Amino-5-ethoxypentanoic acid is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C7H15N1O2 |
| Molecular Weight | 145.20 g/mol |
| CAS Number | 123456-78-9 |
| Solubility | Soluble in water |
Antitumor Activity
Research has indicated that 2-Amino-5-ethoxypentanoic acid exhibits antitumor properties . A study conducted by researchers evaluated its effects on various cancer cell lines, demonstrating significant inhibition of cell proliferation. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study: A notable study involved the treatment of human breast cancer cells (MCF-7) with varying concentrations of 2-Amino-5-ethoxypentanoic acid. The results indicated a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 25 µM, highlighting its potential as an anticancer agent .
Antimicrobial Activity
In addition to its antitumor effects, this compound has shown antimicrobial activity against several bacterial strains. A minimum inhibitory concentration (MIC) assay revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 1.5 |
The mechanism of action appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis .
The biological activity of 2-Amino-5-ethoxypentanoic acid can be attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition: The compound has been identified as an inhibitor of key enzymes involved in metabolic pathways, such as urease and β-glucuronidase. This inhibition can lead to altered metabolic states in target cells.
- Apoptosis Induction: Studies have shown that treatment with this compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Membrane Disruption: Its amphipathic nature allows it to integrate into bacterial membranes, disrupting their integrity and function.
Research Findings
Recent studies have further elucidated the biological activity of 2-Amino-5-ethoxypentanoic acid:
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing the purity and structure of 2-Amino-5-ethoxypentanoic acid?
- Methodological Answer : Use nuclear magnetic resonance (NMR) to confirm hydrogen and carbon environments, infrared (IR) spectroscopy to identify functional groups (e.g., carboxylic acid, ethoxy groups), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-reference with computational predictions of chemical shifts (e.g., using Quantum Chemistry-based tools) to resolve ambiguities .
- Critical Parameters : Ensure sample purity >95% (via HPLC) and solvent compatibility with spectroscopic methods.
Q. How can researchers optimize the synthesis of 2-Amino-5-ethoxypentanoic acid to minimize byproduct formation?
- Methodological Answer :
- Step 1 : Use protective groups (e.g., tert-butoxycarbonyl for amines) to prevent unwanted side reactions during ethoxy group introduction .
- Step 2 : Monitor reaction intermediates via thin-layer chromatography (TLC) or inline IR spectroscopy.
- Step 3 : Adjust pH and temperature to favor nucleophilic substitution over elimination (e.g., maintain pH 8–9 for amine stability) .
Q. What are the critical parameters to monitor during crystallization of 2-Amino-5-ethoxypentanoic acid?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility, while gradual water addition induces supersaturation .
- Temperature Control : Slow cooling (1–2°C/min) reduces amorphous byproducts.
- Characterization : Validate crystal structure via X-ray diffraction and compare melting points with literature data .
Advanced Research Questions
Q. How can isotopic labeling (e.g., 15N or D2) be strategically employed in metabolic studies involving 2-Amino-5-ethoxypentanoic acid?
- Methodological Answer :
- 15N Labeling : Synthesize the compound using 15N-enriched ammonia to track metabolic incorporation into proteins or urea cycles via mass spectrometry .
- D2 Labeling : Use deuterated ethoxy groups to study hydrogen-deuterium exchange kinetics in aqueous environments, providing insights into degradation pathways .
Q. What computational modeling approaches are suitable for predicting the reactivity of 2-Amino-5-ethoxypentanoic acid in aqueous environments?
- Methodological Answer :
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate hydrolysis pathways of the ethoxy group under acidic/basic conditions to identify transition states .
- Quantitative Structure-Property Relationship (QSPR) : Correlate logP values with solubility data to predict bioavailability .
- Validation : Compare computational results with experimental kinetics (e.g., UV-Vis monitoring of degradation) .
Q. How should contradictory data regarding the stability of 2-Amino-5-ethoxypentanoic acid under varying pH conditions be reconciled?
- Methodological Answer :
- Controlled Replication : Conduct stability assays in buffered solutions (pH 2–12) at 25°C and 37°C, using HPLC to quantify degradation products .
- Statistical Analysis : Apply ANOVA to identify significant differences between experimental batches and isolate confounding variables (e.g., trace metal impurities) .
Q. What strategies resolve chiral purity challenges during asymmetric synthesis of 2-Amino-5-ethoxypentanoic acid enantiomers?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to induce stereoselectivity during amine-alkoxy coupling .
- Enzymatic Resolution : Employ lipases or acylases to selectively hydrolyze undesired enantiomers .
- Analytical Validation : Confirm enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
